molecular formula C12H14O4 B8699742 Benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl- CAS No. 58138-49-1

Benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-

Cat. No.: B8699742
CAS No.: 58138-49-1
M. Wt: 222.24 g/mol
InChI Key: YSYLVLSOKLEYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, is an organic compound belonging to the family of aromatic carboxylic acids. It is characterized by the presence of an acetyloxy group, an ethyl group, and a methyl group attached to the benzoic acid core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, typically involves the acetylation of 4-hydroxybenzoic acid. The process begins with the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C and stirred for about 15 minutes. After cooling, water is added to precipitate the product, which is then filtered and recrystallized from ethanol to obtain pure benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl- .

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves the catalytic oxidation of toluene or other aromatic hydrocarbons. For instance, toluene can be oxidized using air in the presence of catalysts like vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid . The specific industrial methods for producing benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, may vary depending on the desired scale and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt microbial cell membranes, and interfere with metabolic processes. For instance, it can be conjugated to glycine in the liver and excreted as hippuric acid, which helps in detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(acetyloxy)-5-ethyl-4-methyl-, is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

58138-49-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-acetyloxy-5-ethyl-4-methylbenzoic acid

InChI

InChI=1S/C12H14O4/c1-4-9-6-10(12(14)15)11(5-7(9)2)16-8(3)13/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

YSYLVLSOKLEYQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)OC(=O)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-ethyl-4-methylsalicylic acid (15.00 g), acetic anhydride (80 ml) and acetic acid (80 ml) was heated under reflux for 1.5 hours, poured into water (1 l) and allowed to stand overnight. The solid formed was filtered off and recrystallised from benzene to give 2-acetoxy-5-ethyl-4-methylbenzoic acid, m.p. 132°-134° C. (Found; C, 64.71; H, 6.46; C12H14O4 requires; C, 64.85; H, 6.35).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.